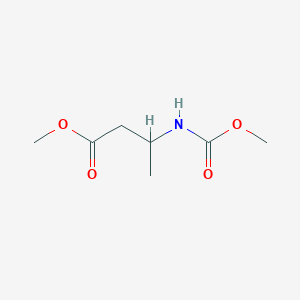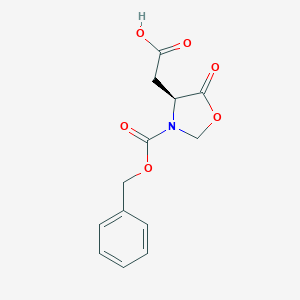
Salicylate de choline
Vue d'ensemble
Description
Le salicylate de choline est un anti-inflammatoire non stéroïdien (AINS) qui est le sel de choline de l'acide salicylique. Il est couramment utilisé comme analgésique, antipyrétique et anti-inflammatoire. Ce composé est efficace pour traiter les douleurs légères à modérées, la fièvre et les affections inflammatoires telles que l'arthrite, la polyarthrite rhumatoïde et l'arthrose . Il est également utilisé dans les gels de dentition pour les nourrissons et dans diverses formulations topiques pour le confort buccal .
Applications De Recherche Scientifique
Le salicylate de choline a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études sur les liquides ioniques et leurs propriétés.
Médecine : Il est utilisé dans les formulations pour le soulagement de la douleur, les traitements anti-inflammatoires et la réduction de la fièvre Il est également en cours d'investigation pour son utilisation potentielle dans les gouttes ophtalmiques combinées à l'acide hyaluronique à des fins anti-inflammatoires et régénératives.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des messagers chimiques impliqués dans la douleur, l'inflammation et la fièvre . En bloquant l'enzyme cyclooxygénase (COX), le this compound réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation . Contrairement à l'aspirine, le this compound ne provoque pas une inhibition irréversible de l'enzyme COX .
Mécanisme D'action
Target of Action
Choline salicylate primarily targets the cyclooxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Choline salicylate exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition disrupts the synthesis of prostaglandins, thereby alleviating pain and reducing fever. It also acts on the hypothalamus heat-regulating center to reduce fever .
Biochemical Pathways
The primary biochemical pathway affected by choline salicylate is the prostaglandin synthesis pathway . By inhibiting the COX enzyme, choline salicylate prevents the conversion of arachidonic acid to prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin synthesis by choline salicylate leads to several molecular and cellular effects. These include a decrease in inflammation and swelling, relief from mild to moderate pain, and reduction of fever . It is effective in the treatment of various conditions such as gout, rheumatic fever, rheumatoid arthritis, and muscle injuries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of choline salicylate. For instance, it has been found to be stable in neutral and acid media, very stable in an oxidizing environment, but photolabile in solution . This suggests that exposure to light could potentially affect the stability and efficacy of choline salicylate .
Safety and Hazards
Choline salicylate should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
Choline Salicylate belongs to the group of non-steroidal anti-inflammatory drugs (NSAID) derived from salicylic acid . By inhibiting prostaglandin synthesis, it shows anti-inflammatory, analgesic, and antipyretic effects on the hypothalamic heat control center . The analgesic activity, associated with hindering the transmission of pain impulses, is the effect of the peripheral and central action .
Cellular Effects
As a derivative of salicylic acid, it is known to have anti-inflammatory, analgesic, and antipyretic effects .
Molecular Mechanism
The molecular mechanism of Choline Salicylate involves the inhibition of prostaglandin synthesis . This leads to its anti-inflammatory, analgesic, and antipyretic effects .
Temporal Effects in Laboratory Settings
Choline Salicylate has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution . The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of Choline Salicylate under the tested conditions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le salicylate de choline peut être synthétisé en faisant réagir la base de choline avec l'acide salicylique en quantités stoechiométriques. Cette réaction donne une solution de this compound. La base de choline est instable et se décompose facilement, ce qui conduit à des produits impurs et à de faibles rendements . Une méthode alternative consiste à faire réagir le bicarbonate de choline avec l'acide salicylique, qui, bien que plus coûteuse, fournit un produit plus stable .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est généralement produit en dissolvant l'acide salicylique dans un solvant approprié, puis en ajoutant de la base de choline ou du bicarbonate de choline. Le mélange réactionnel est ensuite chauffé pour faciliter la réaction. Le produit est isolé en éliminant l'excès d'eau par distillation, suivi d'une dilution avec un solvant polaire tel que le méthanol, l'éthanol ou l'isopropanol, et une précipitation avec un solvant non polaire comme l'éther ou le benzène .
Analyse Des Réactions Chimiques
Types de réactions : Le salicylate de choline subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la photodégradation. Il est stable en milieu neutre et acide mais se dégrade en milieu alcalin et est hautement photolabile .
Réactifs et conditions courants :
Comparaison Avec Des Composés Similaires
Le salicylate de choline fait partie de la famille des salicylates, qui comprend des composés tels que l'aspirine (acide acétylsalicylique), le salicylate de magnésium et le salsalate . Comparé à l'aspirine, le this compound est moins susceptible de provoquer une irritation gastro-intestinale . Le salicylate de magnésium et le salsalate sont également utilisés pour leurs propriétés analgésiques et anti-inflammatoires, mais diffèrent par leurs profils pharmacocinétiques et leurs profils d'effets secondaires .
Composés similaires :
- Aspirine (Acide acétylsalicylique)
- Salicylate de magnésium
- Salsalate
- Diflunisal
- Sous-salicylate de bismuth
La combinaison unique de choline et d'acide salicylique dans le this compound offre un équilibre entre efficacité et réduction des effets secondaires gastro-intestinaux, ce qui en fait un composé précieux dans les milieux cliniques et de recherche.
Propriétés
IUPAC Name |
2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKCHVLMFQVBAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062103 | |
| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to. | |
| Record name | Choline salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2016-36-6 | |
| Record name | Choline salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


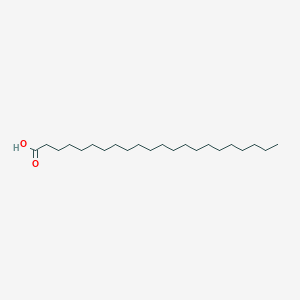
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
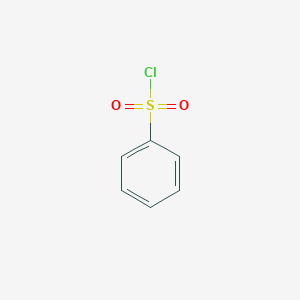


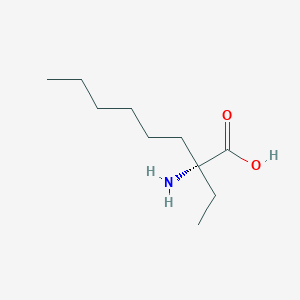

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
